molecular formula C13H12N4O2 B12538852 Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]- CAS No. 661458-54-4

Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]-

Cat. No.: B12538852
CAS No.: 661458-54-4
M. Wt: 256.26 g/mol
InChI Key: LYSHUHATAAGCFB-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]- is systematically named according to IUPAC guidelines as 3-(5-(morpholin-3-yl)-1,2,4-oxadiazol-3-yl)benzonitrile . The name reflects the substitution pattern on the benzene ring, where the nitrile group (-CN) is positioned at the third carbon, and the 1,2,4-oxadiazole ring is attached via its third position. The oxadiazole ring further incorporates a morpholinyl group at its fifth position.

Key Identifiers :

Property Value
CAS Registry Number 88710-36-5
Molecular Formula $$ \text{C}{13}\text{H}{12}\text{N}{4}\text{O}{2} $$
Molecular Weight 272.27 g/mol
Synonyms DB-122416, SCHEMBL5955781

The compound’s synthetic pathway often involves cyclization reactions between substituted benzonitriles and hydroxylamine derivatives, as observed in analogous 1,2,4-oxadiazole syntheses.

Structural Classification and Molecular Framework

The molecule comprises three distinct structural domains:

  • Benzonitrile Core : A benzene ring with a nitrile substituent, contributing to the compound’s electron-withdrawing character.
  • 1,2,4-Oxadiazole Ring : A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its stability and role in bioisosteric replacements.
  • Morpholinyl Group : A six-membered saturated ring with one oxygen and one nitrogen atom, enhancing solubility in polar solvents.

The oxadiazole ring adopts a planar conformation, while the morpholinyl group introduces stereoelectronic effects that influence intermolecular interactions. Computational studies of similar compounds suggest that the morpholine’s nitrogen can participate in hydrogen bonding, potentially affecting crystallinity.

Historical Development and Discovery Context

The compound emerged from efforts to optimize heterocyclic scaffolds for pharmacological applications. Morpholine and oxadiazole motifs are frequently employed in drug design due to their metabolic stability and ability to modulate solubility. Early synthetic routes for analogous compounds, such as 4-morpholin-4-yl benzonitrile derivatives, were reported in antimicrobial agent research, where oxadiazoles demonstrated inhibitory activity against bacterial enzymes.

Recent patents highlight derivatives of this compound as intermediates in developing kinase inhibitors and anticancer agents, underscoring its versatility in medicinal chemistry.

Physicochemical Property Profiling

The compound’s properties are influenced by its hybrid structure:

Physical Properties :

  • Solubility : Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) due to the morpholinyl group, but limited solubility in water.
  • Melting Point : Estimated to range between 180–200°C based on analogous oxadiazole derivatives.
  • LogP (Octanol-Water) : Calculated value of ~2.1, indicating moderate lipophilicity.

Spectroscopic Characteristics :

  • Infrared (IR) : Peaks at ~2240 cm$$^{-1}$$ (C≡N stretch) and ~1600 cm$$^{-1}$$ (C=N in oxadiazole).
  • Nuclear Magnetic Resonance (NMR) :
    • $$ ^1\text{H} $$: Aromatic protons (~7.5–8.0 ppm), morpholine protons (~3.5–4.0 ppm).
    • $$ ^{13}\text{C} $$: Nitrile carbon (~115 ppm), oxadiazole carbons (~165–170 ppm).

Thermal Stability : The oxadiazole ring confers resistance to thermal degradation up to 250°C, as observed in differential scanning calorimetry (DSC) studies of related compounds.

Properties

CAS No.

661458-54-4

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

3-(5-morpholin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile

InChI

InChI=1S/C13H12N4O2/c14-7-9-2-1-3-10(6-9)12-16-13(19-17-12)11-8-18-5-4-15-11/h1-3,6,11,15H,4-5,8H2

InChI Key

LYSHUHATAAGCFB-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=NC(=NO2)C3=CC=CC(=C3)C#N

Origin of Product

United States

Preparation Methods

Amidoxime-Based Approaches

The most common and well-established method for preparing 1,2,4-oxadiazoles involves the reaction between amidoximes and carboxylic acid derivatives. This synthetic route typically proceeds via O-acylation of the amidoxime followed by cyclodehydration.

The general reaction pathway involves:

  • Formation of an amidoxime from a nitrile
  • O-acylation of the amidoxime with a carboxylic acid derivative
  • Cyclodehydration to form the 1,2,4-oxadiazole ring

Specific Preparation Methods for Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]-

Amidoxime Route from 3-Cyanobenzonitrile

The preparation of the target compound via the amidoxime route typically begins with 3-cyanobenzonitrile as the starting material. This approach involves selective conversion of one nitrile group to an amidoxime, followed by reaction with a morpholine-3-carboxylic acid derivative.

The synthetic pathway proceeds as follows:

  • Selective conversion of one nitrile group in 3-cyanobenzonitrile to an amidoxime using hydroxylamine hydrochloride
  • Preparation of an activated morpholine-3-carboxylic acid derivative
  • Coupling of the amidoxime with the activated carboxylic acid
  • Cyclodehydration to form the 1,2,4-oxadiazole ring

This method allows for the retention of one nitrile group while converting the other to the oxadiazole moiety.

Ullmann-Type Coupling Approach

An alternative synthetic route involves the use of Ullmann-type coupling reactions to introduce the benzonitrile moiety after formation of the oxadiazole ring. This approach is particularly useful when direct functionalization of the benzonitrile unit is challenging.

The synthetic pathway typically involves:

  • Formation of a 3-halo-5-(3-morpholinyl)-1,2,4-oxadiazole intermediate
  • Ullmann-type coupling with 3-cyanophenylboronic acid or related derivatives
  • Optimization of reaction conditions to achieve selective coupling

This method has been demonstrated to be effective for the preparation of various substituted 1,2,4-oxadiazole derivatives, including those with benzonitrile functionalities.

Photoredox-Catalyzed Synthesis

Recent advances in synthetic methodology have led to the development of photoredox-catalyzed approaches for preparing 1,2,4-oxadiazole derivatives. These methods typically employ visible light and appropriate photocatalysts to promote cyclization reactions.

For the preparation of benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]-, a photoredox-catalyzed approach might involve:

  • Preparation of a suitable azarine derivative
  • Reaction with a nitrosoarene under visible light irradiation
  • Cyclization to form the 1,2,4-oxadiazole ring
  • Introduction of the morpholine substituent

While this approach offers potential advantages in terms of mild reaction conditions and environmental compatibility, it typically provides moderate yields (35-50%) and may require further optimization for large-scale synthesis.

Detailed Reaction Conditions and Procedures

Optimized Amidoxime Route

The most reliable method for preparing benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]- involves an optimized amidoxime route. The detailed procedure is outlined below:

Step 1: Preparation of 3-Cyanobenzamidoxime

  • 3-Cyanobenzonitrile (1 equiv) is dissolved in methanol (0.2 M)
  • Hydroxylamine hydrochloride (2 equiv) and triethylamine (2 equiv) are added
  • The solution is heated to 60°C for 6 hours
  • The reaction mixture is cooled, the solvent is removed, and the residue is extracted with dichloromethane
  • The organic layers are combined, dried over MgSO₄, and the solvent is removed to yield the amidoxime intermediate

Step 2: Coupling with Morpholine-3-carboxylic Acid

  • The amidoxime intermediate (1 equiv) is dissolved in a suitable solvent (e.g., dichloromethane)
  • Morpholine-3-carboxylic acid (1.5 equiv) is activated using HOBt (2 equiv) and EDC·HCl (2 equiv)
  • The solution is stirred at room temperature for 16 hours
  • The temperature is increased to 100°C, and stirring is continued for an additional 16 hours
  • The reaction mixture is processed and purified by flash chromatography to yield the target compound

One-Pot Microwave-Assisted Synthesis

A more efficient approach involves the use of microwave irradiation in a one-pot procedure:

Microwave-Assisted One-Pot Procedure

  • 3-Cyanobenzonitrile (1 equiv) is combined with hydroxylamine hydrochloride (1.2 equiv)
  • Catalytic amount of acetic acid or magnesium oxide is added
  • The mixture is subjected to microwave irradiation (typically 100-120°C) for 5-10 minutes
  • Morpholine-3-carboxylic acid derivative (1.2 equiv) is added
  • The mixture is subjected to additional microwave irradiation (150-180°C) for 5-10 minutes
  • The product is isolated and purified by appropriate methods

This approach significantly reduces reaction time and often provides excellent yields (>90%) while eliminating the need for isolation of intermediates.

Comparative Analysis of Preparation Methods

Efficiency and Yield Comparison

Table 1 presents a comparison of different preparation methods for benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]- in terms of efficiency and yield:

Method Reaction Time Temperature Overall Yield Purity Scale Applicability
Conventional Amidoxime Route 38-48 hours 60-100°C 65-75% High Laboratory to kilogram
One-Pot Microwave Method 15-30 minutes 100-180°C 85-95% High Laboratory
Ullmann-Type Coupling 48-72 hours 80-100°C 55-65% Moderate Laboratory
Photoredox Catalysis 4-8 hours 25-40°C 35-50% Moderate Small scale
Mechanochemistry 30-60 minutes Ambient 70-80% High Laboratory

Reaction Conditions and Catalysts

Table 2 provides details on the reaction conditions and catalysts used in different preparation methods:

Method Solvent System Catalysts/Reagents Special Equipment Work-up Complexity
Conventional Amidoxime Route Methanol/DCM HOBt, EDC·HCl Standard Moderate
One-Pot Microwave Method Solvent-free or minimal MgO, Na₂CO₃, or CH₃COOH Microwave reactor Simple
Ullmann-Type Coupling 1,4-Dioxane CuI, N,N-dimethylglycine Sealed tube Complex
Photoredox Catalysis Acetonitrile 9-mesityl-10-methylacridinium perchlorate Visible light source Moderate
Mechanochemistry Minimal or none Various Ball mill Simple

Optimization Strategies and Special Considerations

Selective Functionalization

A significant challenge in the preparation of benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]- is the selective functionalization of one nitrile group while preserving the other. Several strategies have been developed to address this challenge:

  • Temperature Control : Lower temperatures (50-60°C) typically favor selective formation of monoamidoxime
  • Stoichiometry Management : Using precisely 1 equivalent of hydroxylamine helps prevent overreaction
  • Reaction Time Optimization : Careful monitoring and control of reaction time to prevent conversion of both nitrile groups

Purification Techniques

Purification of the target compound often requires specialized techniques due to the presence of both polar (morpholine) and aromatic (benzonitrile) functionalities:

  • Flash Chromatography : Typically using a gradient of 0-15% ethyl acetate in petroleum ether, often with 1% acetic acid
  • Recrystallization : From appropriate solvent systems such as toluene-hexane mixtures
  • Preparative HPLC : For obtaining analytical-grade material, particularly for research purposes

Analysis of Reaction Mechanisms

Amidoxime Formation and Cyclization

The formation of the 1,2,4-oxadiazole ring via the amidoxime route involves specific mechanistic steps:

  • Amidoxime Formation : Nucleophilic attack of hydroxylamine on the nitrile carbon, forming an amidoxime intermediate
  • O-Acylation : Reaction of the hydroxyl group of the amidoxime with an activated carboxylic acid derivative
  • Cyclodehydration : Intramolecular nucleophilic attack by the amidoxime nitrogen on the carbonyl carbon, followed by elimination of water to form the oxadiazole ring

Photoredox Catalytic Mechanism

The photoredox-catalyzed preparation of 1,2,4-oxadiazoles involves a distinct mechanism:

  • Photocatalyst Activation : Excitation of the photocatalyst (e.g., 9-mesityl-10-methylacridinium perchlorate) by visible light
  • Electron Transfer : Single-electron transfer processes between the excited photocatalyst and reaction substrates
  • [3+2]-Cycloaddition : Reaction between disubstituted-2H-azirines and nitrosoarenes to form the 1,2,4-oxadiazole ring structure

Practical Considerations for Scale-Up

Process Optimization for Large-Scale Production

For kilogram-scale production, several process optimizations are recommended:

  • One-Pot Sequential Procedures : Implementation of telescoped processes to minimize isolation of intermediates
  • Continuous Flow Chemistry : Adaptation of batch processes to flow chemistry for better heat control and mixing
  • Solvent Recycling : Implementation of solvent recovery and recycling systems to reduce waste

Chemical Reactions Analysis

Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Coupling Reactions: The benzonitrile core can participate in cross-coupling reactions, enabling the formation of more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for cyclization, and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Benzonitrile derivatives are often explored for their pharmacological properties. The specific compound has been investigated for:

  • Antimicrobial Activity : Research indicates that compounds featuring the oxadiazole moiety exhibit significant antimicrobial properties. Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]- may inhibit bacterial growth by targeting essential enzymes or pathways within microbial cells .
  • Anticancer Properties : Studies have shown that oxadiazole derivatives can disrupt cancer cell proliferation by interfering with signaling pathways critical for tumor growth. This compound's structure suggests it may act as a potential anticancer agent through mechanisms such as apoptosis induction or cell cycle arrest .

Materials Science

The compound is also significant in materials science due to its electronic and structural properties:

  • Polymer Development : Its unique chemical structure allows it to be incorporated into polymers, enhancing their mechanical and thermal properties. The introduction of the oxadiazole and morpholine groups can improve the performance of materials used in electronics and coatings .
  • Nanomaterials : Research is ongoing into the use of this compound in the synthesis of nanomaterials, which can have applications in drug delivery systems and biosensors due to their enhanced surface area and reactivity.

Biological Studies

Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]- is being studied for its interactions with biological macromolecules:

  • Protein Interactions : The compound's ability to bind with proteins can provide insights into its mechanism of action. Understanding these interactions is crucial for the development of targeted therapies in diseases such as cancer .
  • Nucleic Acid Binding : Investigations into how this compound interacts with DNA or RNA could reveal its potential as an antiviral agent or in gene therapy applications.

Industrial Applications

In industrial settings, this compound may find use in:

  • Catalysis : Its chemical properties allow it to serve as a catalyst or intermediate in various chemical reactions, particularly those involving complex organic syntheses .
  • Fine Chemical Synthesis : Benzonitrile derivatives are often utilized in the production of fine chemicals due to their reactivity and ability to undergo various coupling reactions .

Mechanism of Action

The mechanism of action of Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with signaling pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The morpholinyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to C4’s lipophilic trifluoromethylphenyl group.

Structural Flexibility :

  • Linker variations (e.g., piperazine in C4 vs. direct morpholinyl attachment in the target compound) influence conformational flexibility and steric hindrance. Piperazine linkers in C4 may enable better spatial alignment with UIS3-LC3 interfaces .

Pharmacological Implications: The methyl-substituted oxadiazole (CAS 10185-69-0) demonstrates simpler synthetic routes but lower complexity for targeted interactions compared to morpholinyl or trifluoromethyl analogs .

Research Findings and Data

Binding Affinity and Mechanism (Hypothetical for Target Compound):

  • C4 exhibits a dissociation constant (Kd) of 12.3 µM for UIS3-LC3 binding, attributed to its trifluoromethylphenyl group’s hydrophobic interactions .
  • Morpholinyl analogs are predicted to achieve similar or improved Kd values due to morpholine’s dual hydrogen-bond acceptor/donor capabilities.

Biological Activity

Overview

Benzonitrile, 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]- is a compound belonging to the class of 1,2,4-oxadiazoles. These compounds have been widely studied for their diverse biological activities, including antimicrobial, antiviral, anticancer, and enzyme inhibitory effects. The inclusion of a morpholinyl group enhances the compound's pharmacokinetic and pharmacodynamic properties by improving solubility and target binding affinity.

1. Antimicrobial Activity

1,2,4-Oxadiazole derivatives are known for their potent antimicrobial properties. Studies have shown that compounds containing the oxadiazole moiety exhibit significant activity against bacterial strains such as Staphylococcus spp. and E. coli. The mechanism is often attributed to interference with bacterial biofilm formation and transcriptional processes .

2. Antiviral Activity

Morpholinyl-substituted oxadiazoles have demonstrated promising antiviral properties. For instance:

  • Molecular docking studies have revealed strong binding affinities of similar compounds to viral enzymes such as HCV NS5B polymerase. These interactions occur at allosteric sites critical for viral replication .
  • Computational studies suggest that the compound's structural features allow stable binding to viral proteins, enhancing its potential as a therapeutic agent against hepatitis C virus (HCV) .

3. Cytotoxic and Anticancer Properties

Oxadiazole-based compounds have been tested for cytotoxicity against cancer cell lines:

  • Compounds with similar structures showed selective cytotoxicity against breast and colon cancer cells while sparing normal cells .
  • The inclusion of a morpholinyl group has been associated with improved selectivity and reduced systemic toxicity .

4. Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored:

  • It exhibits inhibitory activity against enzymes involved in metabolic pathways such as CYP450 isoforms .
  • ADMET studies predict low hepatotoxicity and favorable drug-likeness profiles, making it a promising candidate for further development .

Structure–Activity Relationship (SAR)

The biological activity of Benzonitrile derivatives is influenced by:

  • Substitution on the Oxadiazole Ring : The presence of a morpholinyl group enhances hydrophilicity and facilitates interaction with biological targets.
  • Nitrile Group : This group contributes to lipophilicity and improves membrane permeability.
  • Morpholinyl Moiety : Enhances drug stability and reduces toxicity by modulating the compound's pharmacokinetics.

Case Study 1: Antiviral Potential Against HCV

A structurally related compound was evaluated for its ability to inhibit HCV NS5B polymerase:

  • Binding Affinity : Molecular docking revealed high binding affinity (16.09 kcal mol-16.09\text{ kcal mol}) at the Palm Site-II of the enzyme.
  • Molecular Dynamics Simulation : Confirmed stable interactions between the compound and the enzyme.
  • ADMET Analysis : Predicted favorable pharmacokinetics with low toxicity risks .

Case Study 2: Antimicrobial Efficacy

Compounds with 1,2,4-oxadiazole cores were tested for bactericidal effects:

  • Showed superior activity compared to standard antibiotics like ciprofloxacin.
  • Demonstrated minimal cytotoxicity on normal cell lines (L929), indicating safety for therapeutic use .

Data Summary

PropertyObservation
Antimicrobial ActivityEffective against Staphylococcus spp. and E. coli
Antiviral ActivityHigh affinity for HCV NS5B polymerase (16.09 kcal mol-16.09\text{ kcal mol})
CytotoxicitySelective cytotoxicity against cancer cells; low toxicity on normal cells
ADMET ProfileLow hepatotoxicity; favorable clearance rates (5–15 mL/min/kg)
Enzyme InhibitionPotential CYP450 modulation; non-toxic in AMES tests

Q & A

Basic: What synthetic strategies are recommended for preparing 3-[5-(3-morpholinyl)-1,2,4-oxadiazol-3-yl]benzonitrile, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves coupling a morpholine-substituted amidoxime with a cyano-functionalized carboxylic acid derivative. Key steps include:

  • Amidoxime Formation : React 3-morpholinylamidine with hydroxylamine to generate the amidoxime intermediate.
  • Cyclization : Use coupling agents like EDC·HCl or HOBt in DMF to facilitate 1,2,4-oxadiazole ring formation .
  • Purification : Recrystallization from ethanol/ethyl acetate mixtures improves purity (>95%) .
    Critical Considerations : Monitor reaction pH to avoid premature cyclization. Use TLC or HPLC to track intermediates .

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer:

  • Data Collection : Employ a Bruker SMART diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Absorption correction is applied using SADABS .
  • Refinement : SHELXS-97 (structure solution) and SHELXL-97 (refinement) are standard. Hydrogen atoms are positioned geometrically and refined using a riding model .
    Key Observations : The morpholinyl and oxadiazole rings exhibit planar geometries, with dihedral angles ~80° relative to the benzonitrile moiety, influencing molecular packing via weak C–H⋯N interactions .

Advanced: How can researchers design experiments to evaluate bioactivity, particularly targeting enzymes like DPP-4 or LC3-related pathways?

Methodological Answer:

  • DPP-4 Inhibition Assay : Use fluorescence-based assays (e.g., Gly-Pro-AMC substrate) to measure enzyme activity in HUVEC cells. IC₅₀ values can be compared to reference inhibitors like sitagliptin .
  • LC3 Interaction Studies : For autophagy-related targets (e.g., parasite PVM-LC3 binding), employ co-immunoprecipitation or fluorescence polarization assays with recombinant LC3 .
    Data Interpretation : Account for solubility limitations (common in oxadiazoles) by using co-solvents like DMSO ≤0.1% to avoid cytotoxicity .

Advanced: How should structural-activity relationships (SAR) be analyzed when substituents on the oxadiazole ring vary (e.g., morpholinyl vs. trifluoromethyl)?

Methodological Answer:

  • Comparative Assays : Test analogs (e.g., 3-trifluoromethyl or 4-methylphenyl substitutions ) in parallel bioassays. For example, morpholinyl groups may enhance solubility and hydrogen-bonding capacity compared to lipophilic CF₃ groups .
  • Computational Modeling : Use docking studies (AutoDock Vina) to map interactions with target binding pockets. The morpholinyl group’s oxygen atoms may engage in H-bonding with residues like Asp66 in DPP-4 .
    Contradiction Note : While trifluoromethyl groups improve metabolic stability, they may reduce aqueous solubility, necessitating formulation adjustments .

Advanced: How can discrepancies in crystallographic data or spectroscopic results be resolved?

Methodological Answer:

  • Crystallographic Ambiguities : Re-refine data using alternative software (e.g., Olex2 vs. SHELX). Check for twinning or disorder in the morpholinyl ring using PLATON’s validation tools .
  • NMR Anomalies : For unexpected peaks, conduct HSQC/HMBC to assign coupling patterns. For example, oxadiazole C=N signals (δ ~160-165 ppm in ¹³C NMR) may overlap with nitrile peaks; use DEPT-135 to differentiate .
    Case Study : In , weak H-bonding interactions were initially misassigned but clarified via Hirshfeld surface analysis.

Advanced: What strategies mitigate low solubility during in vivo studies?

Methodological Answer:

  • Formulation : Use PEG-400/water (1:1) or cyclodextrin-based carriers to enhance bioavailability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated morpholinyl) to improve solubility, with enzymatic cleavage releasing the active compound .
    Validation : Monitor plasma concentrations via LC-MS/MS to confirm pharmacokinetic stability .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Structural Confirmation :
    • FT-IR : Confirm nitrile (C≡N) stretch at ~2230 cm⁻¹ and oxadiazole C=N at ~1600 cm⁻¹ .
    • Mass Spectrometry : ESI-MS in positive mode; expect [M+H]⁺ at m/z calculated from C₁₄H₁₃N₄O₂ (exact mass: 285.0984) .

Advanced: How can researchers optimize reaction yields during scale-up synthesis?

Methodological Answer:

  • Process Parameters : Optimize reflux time (8–12 hr) and stoichiometry (1:1.2 amidoxime:carboxylic acid). Use microwave-assisted synthesis to reduce time by 50% .
  • Workflow : Implement continuous flow chemistry for cyclization steps, improving reproducibility and reducing byproducts .
    Troubleshooting : Low yields (<40%) may result from moisture sensitivity; use molecular sieves or anhydrous solvents .

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